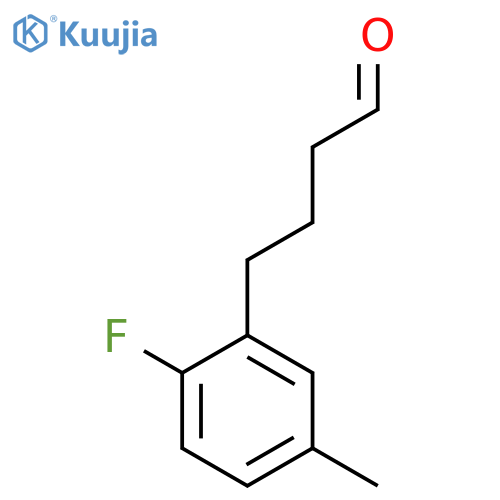Cas no 2229198-44-9 (4-(2-fluoro-5-methylphenyl)butanal)

2229198-44-9 structure
商品名:4-(2-fluoro-5-methylphenyl)butanal
4-(2-fluoro-5-methylphenyl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoro-5-methylphenyl)butanal
- 2229198-44-9
- EN300-1766473
-
- インチ: 1S/C11H13FO/c1-9-5-6-11(12)10(8-9)4-2-3-7-13/h5-8H,2-4H2,1H3
- InChIKey: UXQOMVLGXZURPZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C)C=C1CCCC=O
計算された属性
- せいみつぶんしりょう: 180.095043196g/mol
- どういたいしつりょう: 180.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 17.1Ų
4-(2-fluoro-5-methylphenyl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766473-1.0g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1766473-0.5g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1766473-2.5g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1766473-0.1g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1766473-0.25g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1766473-10g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 10g |
$5467.0 | 2023-09-20 | ||
| Enamine | EN300-1766473-10.0g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1766473-5.0g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1766473-5g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 5g |
$3687.0 | 2023-09-20 | ||
| Enamine | EN300-1766473-0.05g |
4-(2-fluoro-5-methylphenyl)butanal |
2229198-44-9 | 0.05g |
$1068.0 | 2023-09-20 |
4-(2-fluoro-5-methylphenyl)butanal 関連文献
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
2229198-44-9 (4-(2-fluoro-5-methylphenyl)butanal) 関連製品
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
